molecular formula C18H36O2 B12663210 ((Pentadecyloxy)methyl)oxirane CAS No. 94088-56-9

((Pentadecyloxy)methyl)oxirane

Cat. No.: B12663210
CAS No.: 94088-56-9
M. Wt: 284.5 g/mol
InChI Key: SNALIOQALXUVIF-UHFFFAOYSA-N
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Description

((Pentadecyloxy)methyl)oxirane: is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is particularly notable for its long alkyl chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Pentadecyloxy)methyl)oxirane typically involves the reaction of a long-chain alcohol with an epoxide precursor. One common method is the reaction of pentadecanol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: ((Pentadecyloxy)methyl)oxirane undergoes several types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products:

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Oxiranes: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry: ((Pentadecyloxy)methyl)oxirane is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.

Medicine: The compound has potential applications in drug development, particularly in the design of epoxide-based inhibitors for various enzymes. Its unique structure allows for selective binding to enzyme active sites.

Industry: this compound is used in the production of specialty polymers and resins. Its long alkyl chain imparts desirable properties such as flexibility and hydrophobicity to the final products.

Mechanism of Action

The mechanism of action of ((Pentadecyloxy)methyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nature of the nucleophile and the reaction conditions. The molecular targets include nucleophilic sites on enzymes and other biomolecules, where the compound can form covalent bonds, thereby inhibiting or modifying their activity.

Comparison with Similar Compounds

    ((Pentyloxy)methyl)oxirane: A shorter-chain analog with similar reactivity but different physical properties.

    ((Hexadecyloxy)methyl)oxirane: A longer-chain analog with increased hydrophobicity.

    Epichlorohydrin: A simpler epoxide used as a precursor in the synthesis of various oxiranes.

Uniqueness: ((Pentadecyloxy)methyl)oxirane is unique due to its long alkyl chain, which imparts distinct physical properties such as increased hydrophobicity and flexibility. These properties make it particularly useful in applications where these characteristics are desirable, such as in the production of specialty polymers and resins.

Properties

CAS No.

94088-56-9

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

2-(pentadecoxymethyl)oxirane

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-18-17-20-18/h18H,2-17H2,1H3

InChI Key

SNALIOQALXUVIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOCC1CO1

Origin of Product

United States

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